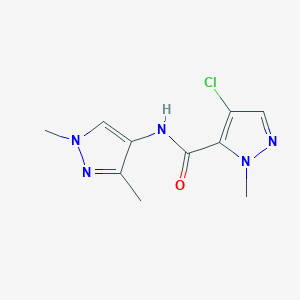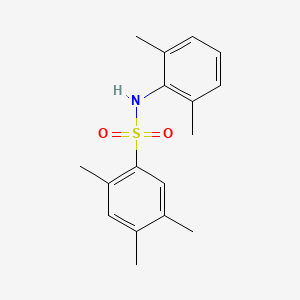![molecular formula C27H22N4O5 B14931862 ethyl 4-({[4,5-bis(phenylcarbonyl)-1H-1,2,3-triazol-1-yl]acetyl}amino)benzoate](/img/structure/B14931862.png)
ethyl 4-({[4,5-bis(phenylcarbonyl)-1H-1,2,3-triazol-1-yl]acetyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 4-{[2-(4,5-DIBENZOYL-1H-1,2,3-TRIAZOL-1-YL)ACETYL]AMINO}BENZOATE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their broad range of applications in pharmaceuticals, agrochemicals, and material sciences due to their unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[2-(4,5-DIBENZOYL-1H-1,2,3-TRIAZOL-1-YL)ACETYL]AMINO}BENZOATE typically involves a multi-step process. One common method includes the use of “Click” chemistry, which is a copper-catalyzed azide-alkyne cycloaddition reaction . The starting materials often include ethyl 4-aminobenzoate and 4,5-dibenzoyl-1H-1,2,3-triazole, which undergoes a series of reactions to form the final product. The reaction conditions usually involve the use of solvents like ethanol and catalysts such as copper sulfate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques like crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 4-{[2-(4,5-DIBENZOYL-1H-1,2,3-TRIAZOL-1-YL)ACETYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
ETHYL 4-{[2-(4,5-DIBENZOYL-1H-1,2,3-TRIAZOL-1-YL)ACETYL]AMINO}BENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of ETHYL 4-{[2-(4,5-DIBENZOYL-1H-1,2,3-TRIAZOL-1-YL)ACETYL]AMINO}BENZOATE involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, blocking its activity . This inhibition can lead to various biological effects, including reduced tumor growth in cancer research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-1,2,4-TRIAZOL-1-YL)BENZOIC ACID: Known for its anticancer properties.
1,2,3-TRIAZOLE DERIVATIVES: Widely used in pharmaceuticals and agrochemicals.
BENZOYL-TRIAZOLE COMPOUNDS: Similar in structure and used in various chemical applications.
Uniqueness
ETHYL 4-{[2-(4,5-DIBENZOYL-1H-1,2,3-TRIAZOL-1-YL)ACETYL]AMINO}BENZOATE stands out due to its specific combination of functional groups, which confer unique chemical properties and biological activities. Its ability to inhibit carbonic anhydrase-II with moderate potency makes it a valuable compound for further research in medicinal chemistry .
Eigenschaften
Molekularformel |
C27H22N4O5 |
|---|---|
Molekulargewicht |
482.5 g/mol |
IUPAC-Name |
ethyl 4-[[2-(4,5-dibenzoyltriazol-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C27H22N4O5/c1-2-36-27(35)20-13-15-21(16-14-20)28-22(32)17-31-24(26(34)19-11-7-4-8-12-19)23(29-30-31)25(33)18-9-5-3-6-10-18/h3-16H,2,17H2,1H3,(H,28,32) |
InChI-Schlüssel |
QONYANCHWXUFNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B14931780.png)

![(2Z,5E)-2,5-bis[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]cyclopentanone](/img/structure/B14931793.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(3-methoxyphenoxy)methyl]phenyl}methanone](/img/structure/B14931807.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[4-propyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14931824.png)
![4-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B14931832.png)
![ethyl (2E)-5-(4-chlorophenyl)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14931842.png)

![5-{[3-Cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B14931852.png)
![N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-YL]-4-isopropylbenzamide](/img/structure/B14931870.png)

![Methyl 3-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B14931880.png)
